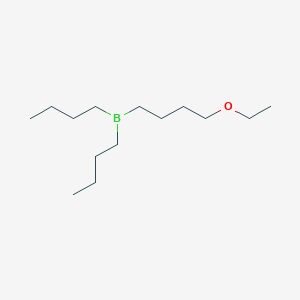

Dibutyl(4-ethoxybutyl)borane

Description

Structure

2D Structure

Properties

CAS No. |

62454-71-1 |

|---|---|

Molecular Formula |

C14H31BO |

Molecular Weight |

226.21 g/mol |

IUPAC Name |

dibutyl(4-ethoxybutyl)borane |

InChI |

InChI=1S/C14H31BO/c1-4-7-11-15(12-8-5-2)13-9-10-14-16-6-3/h4-14H2,1-3H3 |

InChI Key |

OQMDEHICJKXEEW-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCC)(CCCC)CCCCOCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl 4 Ethoxybutyl Borane

Hydroboration Approaches

Hydroboration stands as a cornerstone of organoborane synthesis, involving the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. For the synthesis of Dibutyl(4-ethoxybutyl)borane, the logical precursors are a dibutylborane source and 4-ethoxy-1-butene.

Direct Hydroboration of Unsaturated Hydrocarbons (Alkenes and Alkynes)

The most direct route to this compound is the hydroboration of 4-ethoxy-1-butene with dibutylborane. This reaction exemplifies the broader class of hydroborations of alkenes, which are fundamental transformations in organic synthesis. The process involves the addition of a dialkylborane (R₂BH) to an alkene, leading to a trialkylborane.

The requisite dibutylborane can be prepared in situ through the controlled hydroboration of 1-butene (B85601) with a suitable borane (B79455) source. The stoichiometry is controlled to ensure that only two equivalents of the alkene react with one equivalent of the borane source, leaving one B-H bond available for the subsequent reaction. scielo.org.bolibretexts.org

Diborane (B8814927) (B₂H₆) is a gaseous and pyrophoric reagent, making it inconvenient for routine laboratory use. Consequently, stabilized borane-Lewis base adducts are the reagents of choice for hydroboration. wikipedia.orgmasterorganicchemistry.com These complexes are commercially available, easier to handle, and serve as convenient sources of the active BH₃ monomer in solution.

Commonly used adducts include:

Borane-Tetrahydrofuran (B86392) (BH₃·THF): A widely used reagent, available as a solution in THF.

Borane-Dimethyl Sulfide (B99878) (BH₃·SMe₂): A more concentrated and stable source of borane, with a longer shelf life than BH₃·THF. wikipedia.org

Amine-Borane Complexes: Various amine complexes of borane are also utilized for their stability and handling characteristics.

In the context of synthesizing this compound, one would first react two equivalents of 1-butene with one equivalent of a borane adduct like BH₃·THF to generate dibutylborane. Subsequently, one equivalent of 4-ethoxy-1-butene is added to the reaction mixture to form the final trialkylborane product.

The hydroboration reaction is renowned for its high degree of selectivity, which is crucial for the predictable synthesis of complex organic molecules. wikipedia.org

Chemoselectivity: The hydroboration reaction is highly chemoselective for alkenes and alkynes. The presence of the ether functional group in 4-ethoxy-1-butene does not interfere with the addition of the B-H bond across the carbon-carbon double bond. Functional groups like esters, halides, and ethers are generally well-tolerated. redalyc.org

Regioselectivity: Hydroboration of unsymmetrical alkenes proceeds with a high degree of regioselectivity, typically following an anti-Markovnikov addition pattern. masterorganicchemistry.comwikipedia.org This means the boron atom adds to the less sterically hindered carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. In the case of 4-ethoxy-1-butene, a terminal alkene, the boron atom will add to the terminal carbon (C1), leading to the desired (4-ethoxybutyl)borane structure. The use of a dialkylborane, such as dibutylborane, further enhances this regioselectivity compared to using BH₃ directly, due to increased steric bulk. scielo.org.boredalyc.org

Stereoselectivity: The addition of the H-B bond across the double bond occurs in a syn fashion, meaning both the hydrogen and boron atoms add to the same face of the alkene. masterorganicchemistry.comwikipedia.org This proceeds through a concerted four-membered transition state. While the target molecule, this compound, is not chiral, this stereospecificity is a key mechanistic feature of the hydroboration reaction.

The table below illustrates the high regioselectivity achieved with various hydroborating agents for terminal alkenes, a principle that directly applies to the synthesis of the title compound from 4-ethoxy-1-butene.

| Alkene | Hydroborating Agent | % Boron at Terminal Carbon |

| 1-Hexene | BH₃ | 94% |

| 1-Hexene | Disiamylborane | 99% |

| 1-Hexene | 9-BBN | >99.9% |

| Styrene | BH₃ | 80% |

| Styrene | Disiamylborane | 98% |

This table presents generalized data from established literature to illustrate the principle of regioselectivity. scielo.org.bo

While classical hydroboration is highly effective, transition metal-catalyzed hydroboration has emerged as a powerful alternative. Catalysts based on metals such as rhodium, iridium, iron, and manganese can facilitate the hydroboration of alkenes, often with high efficiency and under mild conditions. nih.gov These catalytic systems can be particularly useful for the synthesis of functionalized organoboranes. The use of a catalyst could potentially offer alternative reaction pathways or improved selectivity in the synthesis of this compound, representing a more modern approach to this transformation. nih.gov

Tandem Borylation and Protodeboronation Sequences for Alkylboronates

An alternative, though less direct, strategy for the synthesis of alkylboronates involves tandem borylation and protodeboronation. In this type of sequence, a more complex organoborane is first generated, which then undergoes a protodeboronation step (cleavage of a C-B bond by a proton source) to yield the desired product. For instance, a transition-metal-free catalytic borylation of vinyl arenes can produce alkylboronates through such a tandem sequence. mdpi.com Protodeboronation is often considered an undesirable side reaction in cross-coupling chemistry, but it can be harnessed for specific synthetic purposes. However, for a simple trialkylborane like this compound, this multi-step approach is less efficient than the direct hydroboration of the corresponding alkene.

Synthesis from Organometallic Precursors (e.g., Grignard Reagents)

A classical and highly effective method for synthesizing trialkylboranes involves the reaction of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), with boron halides or alkoxides. fiveable.me This approach allows for the straightforward formation of C-B bonds through the reaction of a nucleophilic alkyl group with an electrophilic boron center.

To synthesize this compound, one could employ two main strategies using Grignard reagents:

Reacting 4-ethoxybutylmagnesium bromide with dibutylboron chloride.

Reacting butylmagnesium bromide (in a 2:1 molar ratio) with 4-ethoxybutylboron dichloride.

This method offers a direct and often high-yielding route to unsymmetrical trialkylboranes.

Table 3: Hypothetical Grignard-based Synthesis of this compound

| Organometallic Reagent | Boron Reagent | Product |

|---|---|---|

| 4-ethoxybutylmagnesium bromide | Dibutylboron chloride | This compound |

Transformations from Other Boron-Containing Compounds

One of the most fundamental and widely used methods for preparing trialkylboranes is the hydroboration of alkenes. unacademy.commasterorganicchemistry.com This reaction involves the addition of a B-H bond across a carbon-carbon double bond. For the synthesis of this compound, the most direct route would be the hydroboration of 4-ethoxy-1-butene with dibutylborane ((Bu)₂BH).

The hydroboration reaction typically proceeds in an anti-Markovnikov fashion, where the boron atom adds to the less substituted carbon of the double bond. unacademy.com This regioselectivity makes it an ideal method for preparing terminal alkylboranes from terminal alkenes like 4-ethoxy-1-butene. The reaction is often high-yielding and tolerates a wide variety of functional groups, including ethers. thieme-connect.de Trialkylboranes themselves are generally stable compounds but can be readily transformed into other functional groups, such as alcohols via oxidation. fiveable.mersc.org

Another potential transformation involves the conversion of boronic esters. While boronic esters are common products of C-H borylation and metal-free borylation, they can be converted to other organoboron species or used in cross-coupling reactions. rsc.orgnih.govnih.gov A sequence involving the initial synthesis of a boronic ester followed by transformation to the desired trialkylborane represents a more indirect, multi-step approach.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bis(pinacolato)diboron (B136004) |

| Tetrahydrofuran (B95107) |

| 4-ethoxy-1-butene |

| Dibutylborane |

| 4-ethoxybutylmagnesium bromide |

| Dibutylboron chloride |

| Butylmagnesium bromide |

Development of Novel and Efficient Synthetic Routes for this compound and Analogues

Recent research has focused on creating more sophisticated and atom-economical routes to functionalized trialkylboranes. These methods often provide greater control over the molecular architecture and allow for the incorporation of various functional groups, such as the ether linkage present in this compound.

A primary and highly effective method for the synthesis of such compounds is the hydroboration of unsaturated ethers . This reaction involves the addition of a boron-hydride bond across a carbon-carbon double bond. umich.edu For the synthesis of this compound, a key precursor would be an unsaturated ether, such as 4-ethoxy-1-butene. The hydroboration of this substrate with a suitable dialkylborane, like dibutylborane, would directly yield the target compound.

The choice of the hydroborating agent is crucial for achieving high yields and selectivity. While borane (BH₃) can be used, sterically hindered dialkylboranes often provide better control and prevent over-reaction. thieme-connect.de The synthesis and reaction can be depicted as follows:

Reactants:

Dibutylborane ((C₄H₉)₂BH)

4-ethoxy-1-butene (CH₂=CHCH₂CH₂OC₂H₅)

Product:

this compound ((C₄H₉)₂(BCH₂CH₂CH₂CH₂OC₂H₅))

One of the key advantages of hydroboration is its characteristic anti-Markovnikov regioselectivity . This means that the boron atom adds to the less substituted carbon of the double bond, leading to the desired terminal functionalization. wikipedia.org This is particularly important for producing the linear alkoxybutyl chain attached to the boron atom in this compound.

Furthermore, the development of catalytic hydroboration methods offers a more efficient and sustainable alternative to stoichiometric reagents. nih.gov Transition metal catalysts, as well as metal-free approaches, have been explored to facilitate the hydroboration of various unsaturated compounds, including those with heteroatom functionalities. researchgate.netacs.org These catalytic systems can operate under milder conditions and often exhibit high chemoselectivity, tolerating functional groups like ethers. researchgate.net

Another innovative approach involves the use of organometallic reagents to construct the carbon-boron bond. For instance, the reaction of a suitable organolithium or Grignard reagent derived from an ethoxybutyl halide with a dibutylboron halide could provide an alternative route to this compound. However, the hydroboration of the corresponding alkene is generally a more direct and atom-economical method. thieme-connect.de

The table below summarizes some of the key synthetic strategies that can be employed or adapted for the synthesis of this compound and its analogues.

| Synthetic Route | Key Reagents | Advantages | Key Research Findings |

| Hydroboration of Unsaturated Ethers | Dibutylborane, 4-ethoxy-1-butene | High regioselectivity (anti-Markovnikov), direct and atom-economical. | The hydroboration of alkenes is a well-established and versatile method for forming carbon-boron bonds. The presence of an ether functionality is generally well-tolerated. |

| Catalytic Hydroboration | 4-ethoxy-1-butene, a borane source (e.g., pinacolborane), and a catalyst (e.g., transition metal complex) | Milder reaction conditions, higher efficiency, and potential for asymmetric synthesis. | Catalytic systems have been developed for the chemoselective hydroboration of molecules with multiple functional groups, showing promise for complex substrates. nih.govresearchgate.net |

| Organometallic Route | 4-ethoxybutylmagnesium bromide, Dibutylboron chloride | Provides an alternative pathway for constructing the C-B bond. | While feasible, this route is often less direct than hydroboration and may involve more steps and potentially lower overall yields. |

The resulting ether-functionalized trialkylboranes, such as this compound, are valuable intermediates. Their tolerance of the ether linkage makes them suitable for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to form more complex molecules. merckmillipore.comrsc.org The development of these synthetic routes is therefore crucial for expanding the toolbox of synthetic chemists.

Reactivity Profiles and Mechanistic Pathways of Dibutyl 4 Ethoxybutyl Borane

Fundamental Reactivity of the Boron-Carbon Bond

The unique electronic structure of the boron atom in trialkylboranes is central to their reactivity. Boron is less electronegative than carbon, leading to a polarization of the B-C bond that dictates its chemical behavior.

Nucleophilic Character of Boron-Attached Carbon Centers

In the Dibutyl(4-ethoxybutyl)borane molecule, the boron atom is electron-deficient, possessing an empty p-orbital, which makes the molecule as a whole a Lewis acid. However, the B-C bond is polarized towards the carbon atom due to the lower electronegativity of boron (2.04) compared to carbon (2.55). This polarization imparts a partial negative charge on the α-carbon atoms of the butyl and 4-ethoxybutyl groups, rendering them nucleophilic.

This nucleophilic character allows the alkyl groups to be transferred to electrophilic centers. The general reactivity of such trivalent boron compounds has been a subject of interest, moving beyond their traditional perception as simple Lewis acids to recognizing their capacity for the boryl group to act as a nucleophile under certain conditions. This dual electrophilic/nucleophilic nature is a cornerstone of organoborane chemistry.

Intramolecular 1,2-Migration Phenomena from Boron to Electrophilic Centers

A fundamental and highly useful transformation of organoboranes is the intramolecular 1,2-migration of an alkyl or aryl group from a tetracoordinate boron "ate" complex to an adjacent electrophilic atom. This process is central to many synthetic applications of compounds like this compound.

The mechanism typically involves two key steps:

Nucleophilic Attack: A nucleophile adds to the electron-deficient boron atom of the trialkylborane, forming a tetracoordinate borate (B1201080) complex (an "ate" complex).

Anionotropic Rearrangement: One of the alkyl groups (e.g., a butyl or the 4-ethoxybutyl group) migrates from the now-negative boron center to an adjacent electrophilic atom, with the migrating group retaining its stereochemistry.

This 1,2-migration is a stereospecific rearrangement and is the mechanistic basis for the formation of new carbon-carbon and carbon-heteroatom bonds with high control over stereochemistry. The migratory aptitude of different alkyl groups can vary, which is a key consideration in reactions involving unsymmetrical boranes like this compound.

| Stage | Description | Key Features |

| Activation | A nucleophile attacks the trivalent boron atom. | Formation of a tetracoordinate borate ("ate") complex. |

| Migration | An alkyl group shifts from the boron to an adjacent electrophile. | Stereospecific; the migrating group's configuration is retained. |

| Product Formation | The resulting organoboron intermediate is typically processed further. | Leads to the formation of a new C-C or C-heteroatom bond. |

Carbon-Heteroatom Bond Forming Reactions

The versatile B-C bond in this compound can be readily converted into various carbon-heteroatom bonds, making it a valuable synthetic intermediate.

Oxygenation and Hydroxyl Group Introduction (Hydroboration-Oxidation)

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. While this compound is itself the product of a hydroboration reaction (of 1-butene (B85601) and 4-ethoxy-1-butene with a borane (B79455) source), its B-C bonds can undergo oxidation to introduce hydroxyl groups.

The oxidation step is typically carried out using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). The mechanism proceeds as follows:

The hydroperoxide ion (HOO⁻), formed from the reaction of H₂O₂ and NaOH, acts as a nucleophile and attacks the boron atom.

This is followed by a 1,2-migration of one of the alkyl groups from the boron to the adjacent oxygen atom, displacing a hydroxide ion.

This process is repeated for the remaining two B-C bonds, resulting in the formation of a trialkyl borate ester, B(OR)₃.

Finally, hydrolysis of the borate ester yields the corresponding alcohols (1-butanol and 4-ethoxy-1-butanol) and boric acid.

Halogenation

The boron-carbon bonds of this compound can be cleaved by halogens to form alkyl halides. The reaction with iodine or bromine in the presence of a base (like sodium hydroxide or sodium methoxide) allows for the conversion of the B-C bond into a C-I or C-Br bond, respectively.

The reaction is believed to proceed via the formation of an "ate" complex upon addition of the base to the borane. This is followed by an electrophilic attack by the halogen on the α-carbon of the alkyl group, facilitated by the migration of the alkyl group from boron. This method provides a route to synthesize 1-halobutanes and 1-halo-4-ethoxybutane from the corresponding borane.

Amination and Aziridine Formation

The B-C bond can also be converted into a carbon-nitrogen (C-N) bond. Reaction of trialkylboranes with aminating agents containing a good leaving group, such as hydroxylamine-O-sulfonic acid or chloramine, results in the formation of primary amines. The mechanism is analogous to the oxidation pathway, involving the formation of a borate complex followed by a 1,2-migration of an alkyl group from boron to the nitrogen atom. Subsequent hydrolysis yields the primary amine.

Furthermore, organoboranes can be intermediates in the synthesis of aziridines, which are three-membered nitrogen-containing heterocycles. While direct conversion is less common, the functional groups derived from boranes, such as alcohols or halides, can be readily converted to aziridines. For example, the alcohol produced from hydroboration-oxidation can be converted to an aminoalcohol, which can then undergo cyclization to form an aziridine.

| Reaction | Reagents | Product Functional Group |

| Oxygenation | H₂O₂, NaOH | Alcohol (-OH) |

| Halogenation | I₂/NaOH or Br₂/NaOMe | Alkyl Halide (-Br, -I) |

| Amination | NH₂OSO₃H or NH₂Cl | Primary Amine (-NH₂) |

Synthesis of Organosulfur and Organoselenium Compounds

The utility of trialkylboranes, such as this compound, extends to the formation of carbon-heteroatom bonds, including those with sulfur and selenium. While less common than their applications in carbon-carbon bond formation, these reactions provide valuable routes to organosulfur and organoselenium compounds, which are significant in medicinal chemistry and materials science. mjcce.org.mkdokumen.pubmdpi.com The synthesis of these compounds often leverages the direct use of elemental selenium or disulfides as the heteroatom source. mdpi.comnih.govdntb.gov.ua

The general strategy involves the transfer of an alkyl group from the boron center to the sulfur or selenium atom. This can be achieved through reactions with various electrophilic sulfur or selenium reagents. For instance, the reaction of a trialkylborane with elemental selenium can produce selenides, often facilitated by reaction conditions that promote the activation of the elemental chalcogen. nih.gov Mechanochemical methods, involving the grinding of reactants, have emerged as a modern approach to generate selenium nucleophiles in situ from elemental selenium for subsequent reactions. nih.gov

Transition metal catalysis, particularly with rhodium complexes, has been shown to efficiently cleave the S-S bond of disulfides, enabling the transfer of organothio groups to organic substrates. mdpi.com This catalytic approach avoids the need for strong bases or pre-formed organometallic reagents. Similarly, direct reactions with sulfenyl chlorides or other sulfur electrophiles can lead to the formation of thioethers. The reactivity of the trialkylborane in these transformations is driven by the electrophilicity of the chalcogen reagent and the nucleophilic character of the carbon-boron bond.

Radical Reactions Involving this compound and Related Organoboranes

While specific studies on the radical chemistry of this compound are not available, the broader class of trialkylboranes is well-known to participate in a variety of radical processes. The following sections outline the expected reactivity based on these established principles.

Organoboranes as Radical Initiators, Chain Transfer Reagents, and Precursors

Trialkylboranes, in the presence of oxygen, are effective radical initiators. The autoxidation of a trialkylborane like this compound would proceed through a radical chain mechanism, generating alkyl radicals that can initiate polymerization or other radical reactions.

As Radical Initiators: The reaction between this compound and molecular oxygen would likely generate a butyl radical or a 4-ethoxybutyl radical, which can then initiate radical chains.

As Chain Transfer Reagents: In radical polymerizations, trialkylboranes can act as chain transfer agents, controlling the molecular weight of the resulting polymer. The transfer constant would depend on the specific monomer and reaction conditions.

As Radical Precursors: The B-C bonds in this compound can undergo homolytic cleavage under appropriate conditions (e.g., photolysis or thermolysis) to provide a source of butyl or 4-ethoxybutyl radicals for subsequent reactions.

Mechanisms of Homolytic Substitution (SH2) and Interrupted SH2 Reactions

Homolytic substitution (SH2) at the boron center is a characteristic reaction of organoboranes. An incoming radical attacks the boron atom, leading to the displacement of another radical.

The general mechanism for an SH2 reaction at the boron atom of this compound with a generic radical (X•) would be:

X• + B(Bu)2(CH2CH2CH2CH2OEt) → [X-B(Bu)2(CH2CH2CH2CH2OEt)]• → X-B(Bu)(CH2CH2CH2CH2OEt) + Bu•

In an "interrupted" SH2 reaction, the intermediate radical adduct could undergo other transformations before the final displacement step.

Conjugate Addition, Allylation, Alkenylation, and Alkynylation via Radical Intermediates

Alkyl radicals generated from this compound are expected to participate in various carbon-carbon bond-forming reactions.

Conjugate Addition: A butyl or 4-ethoxybutyl radical could add to an electron-deficient alkene (e.g., an α,β-unsaturated ketone) in a Michael-type addition.

Allylation: Reaction with an allylating agent, such as an allyl sulfide (B99878) or halide, would likely proceed via a radical chain mechanism.

Alkenylation and Alkynylation: The addition of radicals derived from this compound to vinyl or alkynyl sulfones, followed by the elimination of the sulfonyl radical, would result in the formation of alkenes and alkynes, respectively.

| Reaction Type | Generic Substrate | Expected Product Moiety |

| Conjugate Addition | α,β-Unsaturated Ketone | β-Alkylated Ketone |

| Allylation | Allyl Sulfide | Alkylated Allyl Product |

| Alkenylation | Vinyl Sulfone | Substituted Alkene |

| Alkynylation | Alkynyl Sulfone | Substituted Alkyne |

Boron-Alcohol Complexes in Radical-Mediated Reductions

While not extensively documented for simple trialkylboranes, boron-alkoxide complexes can, in some contexts, participate in radical reactions. The formation of a complex between this compound and an alcohol could potentially modulate its reactivity in radical processes. For instance, the Lewis acidity of the boron center would be altered, which could influence the rate and selectivity of subsequent radical attack. However, specific applications in radical-mediated reductions are not established for this class of compounds.

Reactivity with Oxygen- and Heteroatom-Centered Radicals

Trialkylboranes are known to react readily with heteroatom-centered radicals, particularly oxygen-centered radicals.

Oxygen-Centered Radicals: The reaction with radicals such as the tert-butoxyl radical (t-BuO•) would proceed via an SH2 mechanism at the boron atom, generating an alkyl radical and a boron-oxygen bond. This reactivity is the basis for their use as radical initiators in the presence of oxygen.

Heteroatom-Centered Radicals: Thiyl radicals (RS•) and aminyl radicals (R2N•) are also expected to react with this compound via an SH2 pathway. The rates of these reactions would be influenced by the nature of the heteroatom and the substituents attached to it.

| Radical Type | Generic Radical | Expected Reaction |

| Oxygen-Centered | t-BuO• | SH2 at Boron |

| Sulfur-Centered | RS• | SH2 at Boron |

| Nitrogen-Centered | R2N• | SH2 at Boron |

Hydride Abstraction and Activation Processes

The reactivity of organoboranes is largely dictated by the electron deficiency of the boron center. This section explores the processes stemming from this fundamental property, with a focus on hydride abstraction and the subsequent activation of substrates, particularly amines. While much of the contemporary research in this area focuses on highly electron-deficient boranes such as tris(pentafluorophenyl)borane (B72294), the principles discussed provide a framework for understanding the potential reactivity of trialkylboranes like this compound.

The defining characteristic of tricoordinate boranes is their inherent Lewis acidity, arising from the vacant p-orbital on the boron atom. This electron deficiency drives their ability to accept a pair of electrons from a Lewis base, forming a coordinate covalent bond and resulting in a Lewis acid-base adduct. ucla.eduwinthrop.edu The strength of this Lewis acidity is highly dependent on the substituents attached to the boron atom.

Organoboranes bearing strongly electron-withdrawing groups, such as the perfluorinated aryl rings in tris(pentafluorophenyl)borane (B(C₆F₅)₃), are exceptionally strong Lewis acids. cardiff.ac.ukmaynoothuniversity.ie This enhanced acidity is due to the inductive effect of the fluorine atoms, which pulls electron density away from the boron center, making it more electrophilic. researchgate.net In contrast, trialkylboranes like this compound, where the substituents are electron-donating alkyl groups, are considered much weaker Lewis acids.

The interaction between a Lewis acidic borane and a Lewis base (e.g., an amine, ether, or phosphine) leads to the formation of a stable four-coordinate boron adduct. winthrop.edursc.orgrsc.org For example, borane (BH₃) readily forms an adduct with tetrahydrofuran (B95107) (THF) to create the commonly used reagent BH₃·THF. ucla.edu The formation of these adducts is a fundamental step in many borane-mediated reactions. The stability of the adduct is influenced by both the electronic properties and the steric bulk of the borane and the base. maynoothuniversity.ieacs.org In some cases, particularly with bulky Lewis acids and bases, the formation of a stable adduct is sterically hindered, leading to a "frustrated Lewis pair" (FLP), which exhibits unique reactivity. maynoothuniversity.ie

| Organoborane | Substituent Type | Relative Lewis Acidity | Reason for Acidity Level |

|---|---|---|---|

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Electron-Withdrawing Aryl | Very High | Strong inductive effect from fluorine atoms enhances boron's electrophilicity. researchgate.net |

| Boranetrifluoride (BF₃) | Electron-Withdrawing Halogen | High | Strongly electronegative fluorine atoms. |

| Triethylborane (B(C₂H₅)₃) | Electron-Donating Alkyl | Low | Alkyl groups donate electron density to the boron center, reducing its Lewis acidity. |

| This compound | Electron-Donating Alkyl | Low (Inferred) | Alkyl groups are electron-donating; analogous to other trialkylboranes. |

A significant reaction pathway for highly Lewis acidic organoboranes is the abstraction of a hydride (H⁻) from a C-H bond. cardiff.ac.uk This process is particularly efficient when the C-H bond is activated, such as the α-amino C-H bonds in tertiary amines. thieme-connect.comthieme-connect.de The reaction is initiated by the interaction of the electron-deficient boron atom with the σ-electrons of the C-H bond, leading to the cleavage of the bond and the transfer of the hydride to the borane. cardiff.ac.uk

This reactivity is most pronounced with boranes like B(C₆F₅)₃, which are potent hydride acceptors. thieme-connect.comthieme-connect.com The process transforms the neutral amine into a highly reactive electrophilic species and the borane into a hydridoborate anion. nih.govcardiff.ac.ukcardiff.ac.uk While this transformation is well-documented for electron-deficient arylboranes, it is not a characteristic reaction of less Lewis acidic trialkylboranes like this compound under typical conditions. The weaker electrophilicity of the boron center in such compounds is generally insufficient to facilitate the cleavage of a C-H bond.

The mechanism is distinct from traditional C-H activation pathways and provides a metal-free method for the oxidation of amines. researchgate.net The regioselectivity of hydride abstraction can be influenced by steric and electronic factors within the amine substrate. thieme-connect.com

The hydride abstraction from an α-amino C-H bond by a Lewis acidic borane results in the formation of a key intermediate ion pair: an iminium cation and a hydridoborate anion. thieme-connect.comcardiff.ac.ukresearchgate.net

Iminium Ion: The amine substrate is oxidized, losing a hydride from the α-carbon to form a planar, electrophilic iminium ion ([R₂N=CR'₂]⁺). This species is highly susceptible to attack by nucleophiles.

Hydridoborate Ion: The borane accepts the hydride, becoming a tetracoordinate hydridoborate anion ([H-BR₃]⁻). This anion is a hydride donor and can act as a reducing agent in subsequent steps. cardiff.ac.ukthieme-connect.com

The generation of iminium and hydridoborate intermediates via organoborane-mediated hydride abstraction has been harnessed for numerous synthetic applications, enabling the functionalization of amines at positions that are typically unreactive. thieme-connect.comthieme-connect.denih.gov

α-Functionalization: The electrophilic iminium ion can be trapped by various nucleophiles. This allows for the direct formation of a new bond at the α-carbon of the amine, a process known as α-C-H functionalization. thieme-connect.comnih.govnih.gov

β-Functionalization: In certain substrates, the initial iminium ion can undergo further reactions, leading to functionalization at the β-position. cardiff.ac.uk

α,β-Difunctionalization: Sequential or tandem reactions can lead to the functionalization of both the α- and β-positions of the amine scaffold. thieme-connect.comthieme-connect.de

| Transformation Type | Key Intermediate | General Outcome | Reference |

|---|---|---|---|

| α-Functionalization | Iminium Ion | Formation of a new bond at the α-carbon of the amine. | thieme-connect.com |

| β-Functionalization | Iminium Ion / Rearranged Intermediates | Formation of a new bond at the β-carbon of the amine. | cardiff.ac.uk |

| α,β-Difunctionalization | Iminium Ion / Other Intermediates | Functionalization at both α and β positions. | thieme-connect.com |

| Dehydrogenation | Iminium-Hydridoborate Pair | Elimination of H₂ to form enamines or imines. | thieme-connect.comcardiff.ac.uk |

| Transfer Hydrogenation | Hydridoborate Ion | The amine acts as a hydride source to reduce other functional groups. | nih.govnih.gov |

Reduction Capabilities of this compound and Analogous Boranes

While highly Lewis acidic boranes are known for hydride abstraction, the more general and well-established role of boranes in synthesis is as reducing agents, primarily through the addition of a B-H bond across an unsaturated bond (hydroboration) or the delivery of a hydride to a polarized functional group. acsgcipr.orgorganic-chemistry.org

Trialkylboranes, such as this compound, are the products of the hydroboration of alkenes with a borane source like BH₃. masterorganicchemistry.comwikipedia.org In this context, they are not typically used as reducing agents themselves. Instead, they serve as versatile intermediates that can be transformed into other functional groups. The most common transformation is oxidation with hydrogen peroxide and base to yield an alcohol, a sequence known as hydroboration-oxidation. masterorganicchemistry.com

The primary reducing agents in the borane family are compounds that possess B-H bonds, such as diborane (B8814927) (B₂H₆) and its stabilized adducts, like borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂). acsgcipr.orgorganic-chemistry.org These reagents are highly effective for the reduction of a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and amides. acsgcipr.orgnih.gov The mechanism generally involves coordination of the Lewis acidic boron to the oxygen or nitrogen of the functional group, followed by the intramolecular transfer of a hydride from the boron to the electrophilic carbon. acsgcipr.org

Borane reagents exhibit excellent chemoselectivity. For instance, BH₃·THF can reduce carboxylic acids in the presence of esters, a selectivity that is complementary to that of anionic hydrides like sodium borohydride (B1222165) (NaBH₄), which readily reduce esters but not carboxylic acids under mild conditions. nih.gov Substituted boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, offer enhanced steric hindrance, which can be exploited to achieve high regioselectivity in the hydroboration of alkenes. wikipedia.org

While this compound itself is not a primary reducing agent due to the absence of a B-H bond, its synthesis via hydroboration places it firmly within the broader context of borane-mediated reduction and functionalization chemistry.

Catalytic Applications of Dibutyl 4 Ethoxybutyl Borane and Analogous Organoboranes

Chiral Organoboranes in Asymmetric Synthesis

Chiral organoboranes are pivotal reagents and catalysts in asymmetric synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol. acs.orgresearchgate.net Their utility stems from the ability of the boron atom, when incorporated into a chiral framework, to influence the stereochemical outcome of a variety of chemical transformations. thieme-connect.com

Asymmetric Hydroboration

Asymmetric hydroboration is a reaction that installs both a hydrogen and a boron atom across a double bond with high stereospecificity. makingmolecules.com The use of chiral organoborane reagents allows for the enantioselective synthesis of alcohols and other functional groups after subsequent oxidation or other transformations of the resulting organoborane intermediate. makingmolecules.comresearchgate.net The stereochemical outcome is often dictated by the steric and electronic properties of the chiral ligands attached to the boron atom. makingmolecules.com

Asymmetric Reduction of Ketones

Chiral organoboranes are employed as catalysts or stoichiometric reagents for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgrsc.org A well-known example involves the use of oxazaborolidine catalysts, often in conjunction with a stoichiometric borane (B79455) source. wikipedia.orgmdpi.com The chiral environment of the catalyst differentiates between the two faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol. rsc.orgacs.org

Asymmetric Allyl- and Crotylboration

The reaction of chiral allyl- and crotylboranes with aldehydes is a powerful method for the stereoselective synthesis of homoallylic alcohols. nih.govyork.ac.uk This transformation proceeds through a highly ordered, cyclic transition state, which allows for excellent control over the formation of new stereocenters. taylorfrancis.com The geometry of the allyl or crotyl group and the chirality of the organoborane reagent determine the absolute and relative stereochemistry of the product. nih.govacs.org

Asymmetric Homologation

Asymmetric homologation reactions involving organoboranes typically extend a carbon chain by one carbon atom with simultaneous creation of a new stereocenter. soci.org A classic example is the Matteson asymmetric homologation, where a chiral boronic ester reacts with a dichloromethyllithium to generate an α-chloro boronic ester with high diastereoselectivity. rsc.org This intermediate can then be further functionalized to access a variety of chiral products. nih.gov

Asymmetric Enolboration

Asymmetric enolboration involves the reaction of a ketone or other carbonyl compound with a chiral boron reagent to form a chiral boron enolate. These enolates can then react with electrophiles, such as aldehydes in an asymmetric aldol (B89426) reaction, to produce chiral β-hydroxy ketones with high stereoselectivity. The chiral ligands on the boron atom control the facial selectivity of the subsequent reaction.

Asymmetric Ring-Opening Reactions

Chiral organoboranes and other boron-based Lewis acids can be used to catalyze the asymmetric ring-opening of strained heterocycles like epoxides and aziridines. mdpi.comrsc.org The chiral catalyst coordinates to the heteroatom of the ring, activating it towards nucleophilic attack. This coordination also shields one face of the substrate, leading to a highly enantioselective ring-opening and the formation of functionalized chiral products. mdpi.comnih.gov

Lewis Acid Catalysis by Organoboranes and Boronic Acids

Organoboron compounds are archetypal Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. researchgate.net This Lewis acidity allows them to act as effective catalysts by activating a variety of functional groups. nih.govacs.org Catalysis by these species typically relies on the complexation of a substrate to the boron center, which increases the electrophilicity of the substrate and facilitates subsequent reactions. nih.gov

Catalysis of Dehydration, Carbonyl Condensation, Acylation, Alkylation, and Cycloaddition Reactions

The Lewis acidic character of organoboranes and their derivatives, such as boronic and borinic acids, enables them to catalyze a range of fundamental organic transformations. nih.govacs.org These reactions often involve the activation of hydroxyl or carbonyl groups. acs.org

Dehydration and Condensation Reactions: Organoboron acids catalyze dehydration reactions by activating hydroxyl groups, facilitating the formation of ethers, esters, or anhydrides, with water as the sole byproduct. nih.govacs.org For instance, boronic acids have been shown to catalyze the conversion of biomass-derived glucose into 5-hydroxymethylfurfural. nih.gov They also promote condensation reactions, such as the formation of benzimidazoles from diamines and carboxylic acids. nih.gov In the context of carbonyl condensations, organoboron catalysts are particularly effective in aldol reactions, where they can activate the carbonyl acceptor and influence the stereochemical outcome. nih.govnih.gov

Acylation and Alkylation: By activating carboxylic acids or alcohols, organoboron species can serve as catalysts for acylation reactions. nih.gov Similarly, they promote alkylation reactions by facilitating the dehydrative coupling of alcohols with nucleophiles. acs.org Arylboronic acids have been successfully employed in the C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as the electrophiles. acs.org

Cycloaddition Reactions: The activation of carbonyl compounds by organoboron Lewis acids can accelerate cycloaddition reactions, most notably the Diels-Alder reaction. nih.govmdpi.comresearchgate.net Alkynylboronates, for example, have been used as reactive dienophiles in [4+2] cycloadditions to form functionalized six-membered organoboronates. mdpi.comresearchgate.net More specialized transformations, such as the [2+2] cycloaddition between boron alkylidenes and unactivated alkenes, provide novel routes to carbocyclic systems bearing versatile boronic ester groups. nih.gov

Organoboranes as Phase Transfer Catalysts (e.g., for Nucleophilic Fluorination)

Beyond conventional Lewis acid catalysis, organoboranes have emerged as effective phase-transfer catalysts, a role that has been particularly well-demonstrated in nucleophilic fluorination reactions using alkali metal fluorides like cesium fluoride (B91410) (CsF). rsc.orged.ac.uk The incorporation of fluorine into organic molecules is of significant importance in the pharmaceutical and agrochemical industries. ed.ac.uk Organoboranes can facilitate this transformation by transporting the fluoride anion from a solid salt phase into an organic solution where the reaction occurs. rsc.org

The efficacy of an organoborane catalyst in this role is dictated by a delicate balance of its fluoride ion affinity (FIA). rsc.orgresearchgate.net A "Goldilocks" principle applies: the borane's FIA must be high enough to interact with and dissolve the CsF salt, forming a cesium fluoroborate complex (Cs[FBR₃]). rsc.orged.ac.uk However, if the FIA is too high, the resulting fluoroborate complex becomes overly stable, rendering the B-F bond too strong and the fluoride ion insufficiently nucleophilic to be transferred to the electrophilic substrate. rsc.orgresearchgate.net

Research has shown that optimal catalytic activity is achieved with robust organoboranes that have a calculated FIA of approximately 95–120 kJ mol⁻¹ (relative to a reference Lewis acid). researchgate.net The effectiveness of the catalysis also depends on the ligation of the cesium cation (Cs⁺); strong ligation can weaken the interaction between Cs⁺ and the fluoroborate anion, which strengthens the B-F bond and inhibits fluoride transfer. rsc.orgchemrxiv.org

| Organoborane Catalyst | Calculated FIA (kJ mol⁻¹) | Relative Catalytic Performance |

|---|---|---|

| B(C₆F₅)₃ | High | Poor (Forms overly stable fluoroborate) |

| BEt₃ (Triethylborane) | Optimal Range | Effective |

| 3,5-(CF₃)₂C₆H₃–BPin | Optimal Range | Effective |

| Boranes with very low FIA | Low | Ineffective (Insufficient interaction with CsF) |

Photoredox Catalysis and 1-Electron Chemistry of Organoboranes

The intersection of organoboron chemistry with visible-light photoredox catalysis has unlocked novel reaction pathways proceeding through radical intermediates. mit.eduacs.org This approach enables the generation of boryl-containing radicals under mild conditions, providing access to transformations that are complementary to traditional two-electron polar reactions. rsc.org

Oxidative and Reductive Generation of Alpha Boryl Radicals

Alpha-boryl radicals (carbon-centered radicals with a boryl group at the α-position) are key intermediates in this chemistry. rsc.orgnih.gov They can be generated through either oxidative or reductive pathways mediated by a photocatalyst.

Oxidative Generation: In this pathway, an organoboron species, typically a tetracoordinate boronate complex formed by the addition of a Lewis base to a boronic ester, undergoes single-electron transfer (SET) to the excited state of a photocatalyst. This oxidation event leads to the fragmentation of the boronate complex, generating an α-boryl radical. mit.edu

Reductive Generation: Alternatively, α-boryl radicals can be formed via the reduction of suitable precursors, such as α-haloboronic esters. nih.gov An excited photocatalyst in a reduced state can transfer an electron to the precursor, inducing the cleavage of the carbon-halogen bond to yield the desired radical. Persistent boryl radicals can themselves act as highly reducing photoredox catalysts, capable of activating alkyl bromides to generate alkyl radicals for subsequent borylation. nih.gov

These radical generation strategies offer a unique reactivity profile for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org

Stereochemical Editing Applications (e.g., of 1,2-diols, alkenes, carbohydrates)

A significant advantage of photoredox-mediated organoborane chemistry is its application in stereochemical editing, allowing for the precise modification of stereocenters within complex molecules.

1,2-Diols and Carbohydrates: Carbohydrates present a formidable challenge for selective functionalization due to the presence of multiple similar hydroxyl groups. researchgate.netnih.gov A dual catalytic system combining a diarylborinic acid with photoredox catalysis enables highly site- and stereoselective C-H alkylation. researchgate.net The borinic acid reversibly forms a tetracoordinate borinic ester with a cis-1,2-diol moiety on the carbohydrate backbone. This complex acts as a directing group, positioning a hydrogen atom transfer (HAT) catalyst to selectively abstract a specific equatorial C-H bond. The resulting carbon-centered radical then couples with an acceptor, leading to C-C bond formation with a net retention of configuration. researchgate.net This strategy provides a powerful tool for modifying the core structure of sugars at positions that are difficult to access via conventional methods. researchgate.netresearchgate.net

Alkenes: The geometry of double bonds can be controlled using photoredox strategies involving boryl radicals. For instance, a stereodivergent synthesis of allyl boronic esters has been developed where the simple combination of visible light and a Lewis base activates an α-halo boronic ester to form an α-boryl radical. nih.gov This radical adds to a styrene, and subsequent steps yield the E-alkene isomer. By merging this system with an energy transfer catalyst, the reaction pathway can be altered to produce the complementary Z-alkene isomer, demonstrating precise control over the stereochemical outcome. nih.gov Furthermore, organotrifluoroborates can serve as precursors to alkyl radicals in enantioselective additions to alkenes, where a chiral co-catalyst controls the stereochemistry of the newly formed C-C bond. acs.org

Transition Metal-Free Catalysis for Organoborane Synthesis

The synthesis of the organoborane compounds themselves has traditionally relied on methods like hydroboration or reactions involving organometallic reagents. wikipedia.orgoregonstate.edu However, there is a growing emphasis on developing transition metal-free synthetic routes, which offer advantages in terms of cost, toxicity, and sustainability. mdpi.comresearchgate.netnih.gov

One prominent strategy involves the activation of diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), with a simple Lewis base (e.g., N-heterocyclic carbenes (NHCs), phosphines, or alkoxides). mdpi.comnih.gov This interaction generates a nucleophilic boryl species that can add to unsaturated substrates like alkynes and alkenes without the need for a transition metal catalyst. mdpi.comresearchgate.net This approach has been successfully applied to:

Diboration of unsaturated hydrocarbons: The addition of two boryl groups across a double or triple bond. mdpi.com

β-boration of α,β-unsaturated compounds: The conjugate addition of a boryl group to electron-deficient alkenes. mdpi.com

Another important metal-free method is the hydroboration of alkenes. oregonstate.educhemrxiv.org Recent advances have shown that reagents like tribromoborane (BBr₃) in the presence of a hindered amine base can achieve the hydroboration of internal alkenes, installing the boryl group specifically at the original position of the double bond—a transformation that can be challenging for traditional transition-metal-catalyzed systems. chemrxiv.org Furthermore, the radical trans-hydroboration of alkynes with NHC-boranes can be achieved using a combination of an organic photocatalyst and a hydrogen atom transfer (HAT) catalyst, yielding (E)-alkenylboranes with high stereoselectivity. rsc.org

Cooperative Catalysis Involving Borane-Mediated Hydride Abstraction

Cooperative catalysis, a strategy where two or more distinct catalysts work in concert to facilitate a single chemical transformation, has emerged as a powerful tool in modern organic synthesis. Within this field, the use of electron-deficient organoboranes, such as the highly Lewis acidic tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and its analogues, plays a crucial role in mediating hydride abstraction to enable novel reactivity. cardiff.ac.ukresearchgate.netnih.gov This approach typically involves the activation of otherwise inert C–H bonds, particularly those alpha to a heteroatom like nitrogen in amines. thieme-connect.decardiff.ac.uk

The fundamental principle of this catalytic strategy involves the organoborane Lewis acid reversibly abstracting a hydride ion (H⁻) from an alkylamine. nih.gov This process generates a highly reactive ion pair consisting of an electrophilic iminium cation and a hydridoborate anion. cardiff.ac.ukcardiff.ac.uk In a cooperative catalytic cycle, this reactive intermediate can be intercepted by a second catalytic cycle. For instance, a transition-metal catalyst can activate a separate substrate, which then reacts with the iminium ion to form a new carbon-carbon bond. nih.govnih.gov This synergistic action allows for transformations that are not feasible with either catalyst alone.

Detailed research has demonstrated the versatility of this cooperative approach. A notable application is the α-alkynylation of tertiary amines, where a borane catalyst works in conjunction with a copper co-catalyst. nih.gov In this system, the borane generates the iminium ion from the amine, while the copper catalyst activates a terminal alkyne. The subsequent reaction between these two activated species affords valuable propargylamine (B41283) products, which are significant motifs in various pharmaceutical compounds. nih.gov

Another compelling example is the α-furylation of amines, achieved through a cooperative system employing a borane and a gold(I) catalyst. cardiff.ac.uknih.gov The borane performs its role of hydride abstraction to form the iminium ion. Concurrently, the gold catalyst promotes the cycloisomerization of an α-alkynylenone, which generates a gold-associated furyl dipole. This nucleophilic furan (B31954) species then attacks the electrophilic iminium ion, resulting in the formation of an α-arylated amine product and the regeneration of both catalysts. cardiff.ac.uk The reaction demonstrates broad applicability, including the late-stage functionalization of bioactive molecules. cardiff.ac.uk

The scope of nucleophiles is not limited to organometallic species. Enantioselective couplings have been developed using a cooperative system where the borane is paired with a chiral Lewis acid, such as a magnesium complex. nih.gov In this manifold, the borane generates the iminium ion and the hydridoborate. The chiral magnesium catalyst activates an α,β-unsaturated compound, which is then reduced by the hydridoborate to create a chiral enolate. This enolate subsequently attacks the iminium ion, affording a chiral product with high enantioselectivity. nih.gov

These examples highlight the synthetic power of combining borane-mediated hydride abstraction with a second catalytic process. The ability to generate reactive iminium intermediates catalytically from simple amines opens a direct and atom-economical pathway for complex molecule synthesis.

Table 4.5.1: Examples of Cooperative Catalytic Reactions

| Reaction Type | Organoborane Catalyst | Co-catalyst | Amine Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|---|---|

| α-Alkynylation | B(C₆F₅)₃ | Copper(I) complex | N-Phenylpyrrolidine | (Triisopropylsilyl)acetylene | 2-(Phenylethynyl)-1-phenylpyrrolidine | 85 |

| α-Alkynylation | B(C₆F₅)₃ | Copper(I) complex | N-Methyl-1,2,3,4-tetrahydroisoquinoline | Phenylacetylene | 1-(Phenylethynyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline | 91 |

| α-Furylation | B(C₆F₅)₃ | Gold(I) complex | N,N-Dimethylbenzylamine | 1,3-Diphenylprop-2-yn-1-one | N-Benzyl-N-methyl-1-(2,4-diphenylfuran-3-yl)methanamine | 92 |

| α-Furylation | B(C₆F₅)₃ | Gold(I) complex | Butenafine | 1,3-Diphenylprop-2-yn-1-one | α-Furylated Butenafine Derivative | 65 |

| α-Alkylation | B(C₆F₅)₃ | Mg(OTf)₂ / Chiral Ligand | N-Phenylpyrrolidine | 3-Acryloyloxazolidin-2-one | Chiral β-amino oxazolidinone | 94 (95% ee) |

Computational and Theoretical Studies on Dibutyl 4 Ethoxybutyl Borane

Electronic Structure and Bonding Analysis of Alkylboranesresearchgate.net

The electronic structure of alkylboranes like Dibutyl(4-ethoxybutyl)borane is central to their reactivity. Boron, with its three valence electrons, forms three single covalent bonds, leaving it with a vacant p-orbital. This electron deficiency makes the boron atom a strong Lewis acid and a key feature in its chemical behavior.

Quantum-mechanical computations can be employed to analyze the electronic structure and bonding in detail. researchgate.net The bonding in this compound is characterized by sigma (σ) bonds between boron and the carbon atoms of the butyl and 4-ethoxybutyl groups. The geometry around the boron atom is trigonal planar, and the hybridization is sp².

The vacant p-orbital on the boron atom is perpendicular to the plane of the B-C bonds. This orbital is crucial for the interaction of the borane (B79455) with electron-rich species, such as alkenes and alkynes, in hydroboration reactions. The electron-donating inductive effect of the alkyl groups slightly reduces the Lewis acidity of the boron center compared to borane (BH₃) itself.

Table 1: Calculated Electronic Properties of a Representative Trialkylborane

| Property | Value | Description |

| B-C Bond Length (Å) | 1.56 | The average distance between the boron and adjacent carbon atoms. |

| C-B-C Bond Angle (°) | ~120 | Reflects the trigonal planar geometry around the boron atom. |

| Mulliken Charge on Boron | +0.15 | Indicates the partial positive charge on the boron atom, confirming its electrophilic nature. |

| HOMO-LUMO Gap (eV) | 6.5 | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. The LUMO is primarily centered on the vacant p-orbital of boron. |

Note: The data in this table are representative values for a generic trialkylborane, calculated using Density Functional Theory (DFT) at the B3LYP/6-31G level of theory, and are intended for illustrative purposes.*

Quantum Chemical Calculations for Reaction Mechanismsyoutube.com

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound, particularly in hydroboration reactions. youtube.com These calculations can map out the entire reaction pathway, providing detailed information about the energies and structures of reactants, transition states, and products.

For the hydroboration of an alkene with an unsymmetrical dialkylborane (for which this compound is a precursor model, though itself a trialkylborane and thus unreactive in hydroboration), the reaction proceeds through a four-membered ring transition state. wikipedia.org Computational studies can model this process, showing the concerted addition of the B-H bond across the C=C double bond.

The mechanism involves the formation of a π-complex between the alkene and the borane, followed by the rate-determining transition state. The calculations can reveal the degree of synchronicity of the B-C and C-H bond formation. In most cases, the B-C bond formation is slightly ahead of the C-H bond formation in the transition state.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivityrsc.org

Predictive modeling, often employing quantum chemical calculations, can forecast the outcome of reactions involving alkylboranes. masterorganicchemistry.com For hydroboration reactions, these models can predict reactivity towards different alkenes, as well as the regioselectivity and stereoselectivity of the addition.

Reactivity: The reactivity of a borane is related to its Lewis acidity and steric bulk. Computational models can quantify these properties and correlate them with reaction rates. For instance, bulkier boranes react more slowly.

Regioselectivity: The addition of a B-H bond across a double bond can, in principle, yield two different regioisomers. Computational models can predict the favored regioisomer by calculating the energies of the competing transition states. For terminal alkenes, the boron atom typically adds to the less substituted carbon atom (anti-Markovnikov addition). wikipedia.org This is due to a combination of steric effects (the bulky borane group prefers the less hindered position) and electronic effects (the partial positive charge in the transition state is better stabilized on the more substituted carbon). wikipedia.org

Stereoselectivity: The hydroboration reaction is a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. researchgate.net Computational models of the transition state clearly show this geometric arrangement. For chiral alkenes or chiral boranes, these models can predict which diastereomer will be formed preferentially.

Table 2: Calculated Energy Profile for the Hydroboration of Propene with a Dialkylborane

| Species | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants (Alkene + Borane) | 0.0 | Separated molecules. |

| π-Complex | -2.5 | Weak association between the alkene π-system and the boron's empty p-orbital. |

| Anti-Markovnikov Transition State | +5.8 | Four-membered ring structure with B-C bond forming at the terminal carbon. |

| Markovnikov Transition State | +8.2 | Four-membered ring structure with B-C bond forming at the internal carbon. |

| Product (Trialkylborane) | -28.0 | The final hydroboration product. |

Note: This data is illustrative for a generic dialkylborane and propene, calculated at a representative level of theory. It demonstrates the energetic preference for the anti-Markovnikov pathway.

Characterization of Transition States and Reaction Intermediatesrsc.org

A key strength of computational chemistry is the ability to fully characterize transient species like transition states and reaction intermediates. For the hydroboration reaction, the four-membered transition state is not a stable molecule and cannot be isolated experimentally. However, its properties can be precisely calculated.

Transition State Analysis: A transition state is a first-order saddle point on the potential energy surface. Frequency calculations are used to confirm the nature of a calculated transition state; it should have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking and forming of bonds). The calculated structure of the transition state for hydroboration shows an elongated B-H bond and partially formed B-C and C-H bonds.

Intermediate Analysis: While the hydroboration itself is often considered a concerted process, a weakly bound π-complex between the alkene and the borane precedes the transition state. youtube.com Computational methods can characterize this intermediate, calculating its binding energy and geometry. This provides a more complete picture of the reaction pathway.

Advanced Synthetic Strategies and Future Research Directions

Applications in Multi-Step Synthesis and Total Synthesis of Complex Molecules

Organoboranes are fundamental building blocks in the multi-step synthesis of complex organic molecules, including natural products. libretexts.org Their primary route of formation, the hydroboration of alkenes, establishes a carbon-boron bond that can be stereospecifically and predictably transformed into a wide array of functional groups. fiveable.mewikipedia.org Dibutyl(4-ethoxybutyl)borane, formed from the hydroboration of 1-hexene and 4-ethoxy-1-butene with dibutylborane, would serve as a stable intermediate, amenable to various subsequent transformations.

The true synthetic power of trialkylboranes lies in the diverse reactions of the C-B bond. This bond can be readily oxidized to produce alcohols, protonolyzed to yield alkanes, or converted into amines, halides, and ketones. wikipedia.org This versatility allows for the strategic introduction of different functionalities during a complex synthesis. For instance, in the total synthesis of natural products, a hydroboration-oxidation sequence is a standard method for the anti-Markovnikov hydration of a double bond, a transformation that is often crucial for establishing key stereocenters. libretexts.orgmasterorganicchemistry.com

The application of this compound in this context would allow for the introduction of a hydroxyl group at the terminus of the ethoxybutyl chain, a common structural motif in polyketide natural products. The tolerance of trialkylboranes to various functional groups means that complex substrates can be used without the need for extensive protecting group strategies. thieme-connect.de

| Transformation | Reagents | Product Functional Group | Significance in Multi-Step Synthesis |

| Oxidation | H₂O₂, NaOH | Alcohol (-OH) | Anti-Markovnikov hydration of alkenes. masterorganicchemistry.com |

| Amination | NH₂Cl or H₂NOSO₃H | Primary Amine (-NH₂) | Direct introduction of nitrogen. |

| Halogenation | Br₂, NaOMe | Alkyl Bromide (-Br) | Formation of C-Halogen bonds for cross-coupling. |

| Protonolysis | CH₃COOH | Alkane (-H) | Stereospecific reduction of a double bond. |

| Carbonylation | CO, H₂O, then H₂O₂ | Carboxylic Acid (-COOH) | Carbon chain extension and functionalization. |

This table outlines common transformations of the carbon-boron bond in trialkylboranes, which are directly applicable to the potential synthetic uses of this compound.

Development of More Efficient, Sustainable, and Environmentally Benign Organoborane Chemistry

Modern synthetic chemistry places a strong emphasis on the principles of green and sustainable chemistry, focusing on atom economy, reduced waste, and the use of environmentally benign reagents. chemistryforsustainability.org Organoborane chemistry aligns well with these goals. Hydroboration itself is a highly atom-economical reaction, as all atoms of the borane (B79455) and alkene are incorporated into the product. researchgate.net

Future research concerning this compound would focus on sustainable synthetic routes. This includes:

Catalytic Hydroboration: While stoichiometric hydroboration is common, the development of catalytic, particularly metal-free, hydroboration methods reduces waste and avoids residual metal contamination in the final products. researchgate.net

Solvent-Free Conditions: Performing reactions under solvent-free conditions or in greener solvents (like water or ethyl acetate) significantly reduces environmental impact. wikipedia.org

Furthermore, the development of catalytic cycles where the boron reagent is regenerated would represent a major advance in sustainability. Organoboron compounds are generally of low toxicity, which makes them attractive from an environmental health and safety perspective, especially when compared to many organometallic reagents based on tin or zinc. researchgate.net

Strategies for Enhanced Stereoselective and Regioselective Synthesis using this compound

A hallmark of hydroboration chemistry is its predictable and high degree of selectivity. bham.ac.uk

Regioselectivity: The addition of the B-H bond across a double bond typically proceeds with anti-Markovnikov selectivity, where the boron atom attaches to the less sterically hindered carbon atom of the alkene. masterorganicchemistry.comyoutube.com This is governed by both steric and electronic factors. bham.ac.uk For this compound, formed from terminal alkenes, this selectivity would be nearly absolute.

Stereoselectivity: The hydroboration reaction is a syn-addition, where the boron and hydrogen atoms are added to the same face of the double bond. masterorganicchemistry.com This stereospecificity is crucial in complex molecule synthesis for controlling the relative stereochemistry of newly formed chiral centers.

A key area for future research with this compound involves leveraging the ether oxygen in the 4-ethoxybutyl chain as a directing group. Heteroatoms can coordinate to the Lewis acidic boron center, delivering the B-H bond to a specific face or position of the molecule, sometimes overriding inherent steric or electronic biases. umich.edu While this effect is most pronounced with more Lewis acidic boranes, the potential for intramolecular coordination could influence the selectivity in reactions of more complex substrates containing the this compound moiety.

| Factor | Influence on Synthesis | Example Application |

| Steric Hindrance | Boron adds to the less substituted carbon (Anti-Markovnikov). bham.ac.uk | Hydroboration of 1-hexene to place the boron at the terminal position. |

| Syn-Addition | H and B add to the same face of the alkene. masterorganicchemistry.com | Establishing cis stereochemistry in a cyclic system. |

| Directing Group Effect | A nearby heteroatom (like the ether oxygen) can direct the borane to a specific position or face. umich.edu | Achieving non-standard regioselectivity in the hydroboration of a complex polyfunctional alkene. |

This table summarizes the key factors controlling selectivity in reactions involving this compound, highlighting strategies for precise molecular construction.

Integration of this compound Chemistry with C-H Activation Methodologies

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, reducing the need for pre-functionalized starting materials. wikipedia.orgnih.gov The integration of organoborane chemistry with C-H activation has led to groundbreaking methods for synthesizing organoboron compounds. amanote.com

While trialkylboranes like this compound are not typically the catalysts for C-H activation, they are often the valuable products of such reactions. For example, iridium- and rhodium-catalyzed C-H borylation allows for the direct conversion of C-H bonds in arenes and alkanes into C-B bonds. wikipedia.org

Future research could explore two main integrations:

Synthesis via C-H Borylation: Developing catalytic systems to directly synthesize this compound or its precursors from simple hydrocarbon feedstocks through selective C-H borylation.

Tandem Reactions: Designing reaction sequences where a C-H activation step is followed by a reaction involving a trialkylborane. For example, a palladium-catalyzed C-H arylation could be performed on a substrate that also contains a borane moiety, which is then transformed in a subsequent step. Some palladium-catalyzed alkylations of C-H bonds have successfully utilized alkylboron reagents as the alkyl source. semanticscholar.org

Exploration of Novel this compound Mediated Transformations and Cascade Reactions

Beyond their role as simple intermediates, trialkylboranes can participate in and mediate a variety of more complex and novel transformations.

Radical Reactions: Trialkylboranes, in the presence of oxygen, are excellent initiators for radical reactions. organic-chemistry.org This property can be harnessed to form C-C bonds under mild conditions. This compound could be used to initiate radical cyclizations or additions, providing a pathway to complex carbocyclic skeletons.

1,2-Migrations: A fundamental reaction of organoboranes is the 1,2-migration of an alkyl group from a tetracoordinate "ate" complex. thieme-connect.detandfonline.com This process is the basis for many C-C bond-forming reactions, allowing for the synthesis of ketones, tertiary alcohols, and other structures.

Cascade Reactions: A cascade reaction is a sequence of intramolecular transformations that occurs sequentially to rapidly build molecular complexity from a simple starting material. nih.govmdpi.com The ether functionality in this compound presents a unique opportunity for designing novel cascade reactions. For example, coordination of a Lewis acid to the ether oxygen could unveil a reactive site elsewhere in the molecule, triggering a cyclization or rearrangement that also involves one of the boron-bound alkyl groups. Borane-catalyzed cascades involving ring-opening and closing of furan (B31954) rings have been developed, showcasing the potential for boranes to mediate complex transformations. nih.gov Future work could explore if the borane moiety itself, within this compound, can participate in or catalyze such intramolecular cascades.

| Reaction Type | Role of Trialkylborane | Potential Application of this compound |

| Radical Addition | Radical initiator (with O₂) thieme-connect.deorganic-chemistry.org | Initiating the addition of an alkyl iodide to an alkyne. |

| "Ate" Complex Rearrangement | Source of migrating alkyl group thieme-connect.detandfonline.com | Synthesis of a ketone via reaction with a lithiated dithiane oxide. tandfonline.com |

| Cascade Reaction | Lewis acid catalyst or reactant nih.govresearchgate.net | Designing a cyclization cascade triggered by coordination to the internal ether. |

This table presents novel and advanced reactions where trialkylboranes play a key role, suggesting future research directions for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.